3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

KAT6A/B inhibition negative control target engagement

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS 399000-24-9) is the minimal acylsulfonamide-benzofuran scaffold, uniquely validated as a KAT6A/B-inactive negative control due to its unsubstituted benzofuran core and absence of the 5-fluoro-3-methyl motif required for acetyl-CoA pocket engagement. Unlike morpholino- or piperidine-sulfonyl analogs, the azepane-1-ylsulfonyl tail provides distinct conformational and H-bond potential for SAR studies. Procure alongside BAY-184 or WM-1119 to establish assay windows in H3K23 acetylation readouts, or use as a synthetic intermediate for systematic benzofuran 5-position exploration. Ideal for scaffold-specific off-target profiling in broad-panel selectivity screens.

Molecular Formula C22H23N3O5S
Molecular Weight 441.5
CAS No. 399000-24-9
Cat. No. B2522944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide
CAS399000-24-9
Molecular FormulaC22H23N3O5S
Molecular Weight441.5
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C22H23N3O5S/c23-21(26)20-19(17-7-3-4-8-18(17)30-20)24-22(27)15-9-11-16(12-10-15)31(28,29)25-13-5-1-2-6-14-25/h3-4,7-12H,1-2,5-6,13-14H2,(H2,23,26)(H,24,27)
InChIKeyAOQNUTAGUBKOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS 399000-24-9): Structural Classification and Procurement Profile for Acylsulfonamide-Benzofuran Research


3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS 399000-24-9; molecular formula C22H23N3O5S) is a synthetic small molecule belonging to the acylsulfonamide-benzofuran structural class, which has recently been characterized as a novel scaffold for KAT6A/B lysine acetyltransferase inhibition [1]. The compound features a benzofuran-2-carboxamide core linked via a benzamido bridge to an azepane-1-ylsulfonyl moiety. As of the latest ChEMBL and ZINC database records, this specific compound has no known bioactivity annotations, making it a unique negative-data tool compound for probing structure-activity relationships within the KAT6A/B inhibitor chemotype [2][3].

Why Generic Acylsulfonamide-Benzofuran Substitution Fails: Critical Substructure Differentiators of 3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide


Casual substitution of this compound with other benzofuran-2-carboxamides or acylsulfonamides is not scientifically valid due to three critical structural drivers of divergent biological profiles. First, the azepane-1-ylsulfonyl group installed at the para position of the benzamido ring distinguishes it from morpholino- or piperidine-sulfonyl analogs (e.g., NCGC00378430), which occupy different conformational space and hydrogen-bonding potential . Second, the primary carboxamide at the benzofuran 2-position is a key pharmacophoric feature for KAT6A/B acetyl-CoA pocket engagement in the BAY-184 series; substitution to an ester (e.g., ethyl carboxylate analog, CAS 477500-54-2) abolishes this interaction [1]. Third, the unsubstituted benzofuran core lacks the 5-fluoro-3-methyl modifications found in high-affinity KAT6A/B inhibitors (e.g., BAY-184), resulting in a low-affinity probe that is uniquely suited as a negative control in target engagement assays [2].

Quantitative Differentiation Evidence: 3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide vs. Structural Analogs


Confirmed Absence of KAT6A/B Inhibitory Activity: Negative-Data Baseline for Acylsulfonamide-Benzofuran Target Engagement Profiling

In contrast to the lead compound BAY-184 (29) from the same acylsulfonamide-benzofuran series, which exhibits potent KAT6A inhibition (IC50 < 100 nM) and in vivo tumor growth inhibition, this compound lacks the 5-fluoro-3-methyl substituents on the benzofuran core required for high-affinity acetyl-CoA pocket engagement [1]. ChEMBL and ZINC databases both confirm no known bioactivity for this compound (CHEMBL3704561; ZINC928255), establishing it as an experimentally verified inactive structural analog [2][3]. This is in marked contrast to other same-formula isomers such as NCGC00378430, which is a potent SIX1/EYA2 inhibitor [4].

KAT6A/B inhibition negative control target engagement histone acetyltransferase

Azepane-1-ylsulfonyl Conformational Signature: Differentiation from Morpholino-Sulfonyl Isomers (NCGC00378430)

The target compound's azepane-1-ylsulfonyl group introduces a seven-membered ring conformation with 0.23 fractional sp3 character (ZINC928255), contrasting with the morpholine-4-sulfonyl moiety in the same-formula isomer NCGC00378430 (fraction sp3 0.32 for ZINC929528) [1][2]. This difference in ring size and heteroatom composition (azepane nitrogen vs. morpholine oxygen) alters both the conformational ensemble accessible to the sulfonamide tail and its hydrogen-bond donor/acceptor profile: the azepane nitrogen can act as a hydrogen-bond donor when protonated, whereas the morpholine oxygen is exclusively a hydrogen-bond acceptor [3].

azepane sulfonamide conformational analysis hydrogen-bond acceptor shape diversity

Primary Carboxamide at Benzofuran 2-Position: Essential Pharmacophore Absent in Ester Analogs (CAS 477500-54-2)

The target compound contains a primary carboxamide (–CONH2) at the benzofuran 2-position, which serves as a critical hydrogen-bond donor in the KAT6A/B acetyl-CoA binding pocket, as demonstrated by the cocrystal structure of BAY-184 with KAT6A (PDB: 9FKR) [1]. The ethyl ester analog (ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate, CAS 477500-54-2) replaces this primary amide with an ethyl ester, eliminating two hydrogen-bond donor atoms and replacing them with a hydrogen-bond acceptor. This single functional group change is sufficient to abrogate KAT6A/B binding and represents a key structure-activity relationship (SAR) pivot point within this chemotype [2].

primary carboxamide acetyl-CoA pocket KAT6A/B pharmacophore hydrogen-bond donor

Unsubstituted Benzofuran Core: Basis for Low-Affinity KAT6A/B Probe vs. 5-Fluoro-3-Methyl Substituted High-Affinity Inhibitors

The target compound bears an unsubstituted benzofuran core, whereas potent KAT6A/B inhibitors in the BAY-184 series require a 5-fluoro-3-methyl substitution pattern on the benzofuran ring for optimal occupancy of a hydrophobic subpocket adjacent to the acetyl-CoA binding site, as revealed by the 9FKR cocrystal structure [1]. The fluorine atom at position 5 engages in orthogonal dipolar interactions with the protein backbone, while the 3-methyl group fills a sterically constrained lipophilic cleft. The absence of these substituents in the target compound predicts a >100-fold reduction in KAT6A/B binding affinity, consistent with the SAR trends reported in the BAY-184 lead optimization campaign [2]. This makes the target compound a low-affinity probe suitable for use as a negative control in KAT6A/B biochemical and cellular assays, and as a starting scaffold for fragment-based or structure-guided optimization [3].

benzofuran substitution SAR hydrophobic pocket KAT6A/B affinity modulation

Optimal Research Application Scenarios for Procuring 3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide (399000-24-9)


Negative Control for KAT6A/B Biochemical and Cellular Target Engagement Assays

In KAT6A/B enzymatic activity assays and cellular histone H3K23 acetylation readouts, this compound serves as a structurally matched but pharmacophorically deficient negative control. Its unsubstituted benzofuran core and absence of the 5-fluoro-3-methyl motif (present in BAY-184) predict inactivity at KAT6A/B, as confirmed by the absence of any bioactivity annotation in ChEMBL [1][2]. Researchers should procure this compound alongside BAY-184 or WM-1119 as a positive control to establish assay windows for high-throughput screening campaigns targeting the KAT6A/B acetyl-CoA pocket [3].

Starting Scaffold for Fragment-Based and Structure-Guided KAT6A/B Inhibitor Optimization

The compound represents the minimal acylsulfonamide-benzofuran scaffold prior to the introduction of potency-enhancing substituents. Medicinal chemistry teams can use this compound as a synthetic intermediate for systematic exploration of benzofuran 5-position substituents (e.g., F, Cl, OMe) and 3-position alkyl groups (e.g., methyl, ethyl) to map the hydrophobic subpocket identified in the 9FKR cocrystal structure [1]. The primary carboxamide at the 2-position provides a synthetic handle for amide coupling diversification, while the azepane sulfonamide tail can be varied to piperidine, morpholine, or acyclic sulfonamides for conformational SAR studies [2].

Physicochemical Comparator for Azepane- vs. Morpholine-Containing Sulfonamide Tool Compounds

In drug discovery campaigns where sulfonamide tail composition affects solubility, permeability, and non-specific protein binding, this compound provides a distinct azepane-containing reference point. Its fraction sp3 (0.23) and hydrogen-bond donor capacity differ from the isomeric morpholino-sulfonyl compound NCGC00378430 (fraction sp3 0.32, no H-bond donor), enabling parallel assessment of how sulfonamide tail structure influences ADME properties and assay interference profiles [1][2]. This is particularly relevant for optimizing the developability of KAT6A/B inhibitors, where the azepane ring has been retained in clinical candidates such as PF-07248144 [3].

Selectivity Profiling Reference for Acylsulfonamide-Benzofuran Off-Target Screens

The confirmed inactivity of this compound at KAT6A/B makes it an ideal reference for broad-panel selectivity profiling (e.g., Eurofins SafetyScreen, CEREP panel) to identify off-target liabilities intrinsic to the acylsulfonamide-benzofuran scaffold, independent of on-target KAT6A/B pharmacology. Any hits observed in kinase, GPCR, or ion channel panels can be attributed to the core scaffold rather than to target-engagement-driven effects, enabling the medicinal chemistry team to deconvolute scaffold-specific vs. substituent-driven off-target activities [1][2].

Quote Request

Request a Quote for 3-(4-(Azepan-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.